2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

CAS 1105229-66-0 is a rationally designed, fully synthetic 2-oxo-2H-chromene-3-carboxamide featuring a unique N-ethyl-phenoxy linker terminating in a meta-trifluoromethylphenyl ring. Unlike common N-aryl analogs, this topology offers distinct conformational freedom and hydrogen‑bonding capacity critical for probing HIV-1 integrase, MAO-B, S1P receptors, and H. pylori resistance. Procure this differentiated scaffold to access pharmacological space inaccessible to simpler N-phenyl or N-(3-CF3-phenyl) series. Ideal for antiviral, neuroscience, and anti-infective screening decks.

Molecular Formula C19H14F3NO4
Molecular Weight 377.319
CAS No. 1105229-66-0
Cat. No. B2529880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide
CAS1105229-66-0
Molecular FormulaC19H14F3NO4
Molecular Weight377.319
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H14F3NO4/c20-19(21,22)13-5-3-6-14(11-13)26-9-8-23-17(24)15-10-12-4-1-2-7-16(12)27-18(15)25/h1-7,10-11H,8-9H2,(H,23,24)
InChIKeyBAZSDZPNOXLDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide (CAS 1105229-66-0): Compound Class and Procurement Identity


2-Oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide (CAS 1105229-66-0) is a fully synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class [1]. It possesses a molecular formula of C₁₉H₁₄F₃NO₄ and a molecular weight of 377.3 g/mol . The compound features the canonical 2-oxo-2H-chromene heterocyclic core bearing a carboxamide at the 3-position, but critically differs from the majority of reported class members through an N-ethyl-phenoxy linker terminating in a meta-trifluoromethyl-substituted phenyl ring . This 2-(3-(trifluoromethyl)phenoxy)ethyl side chain is structurally distinct from the directly N-linked aryl or heteroaryl groups that dominate both the patent and primary literature for this scaffold [2].

Why Generic 2-Oxo-2H-Chromene-3-Carboxamides Cannot Substitute for CAS 1105229-66-0


Within the 2-oxo-2H-chromene-3-carboxamide class, biological activity is exquisitely sensitive to the nature of the N-substituent. Published structure–activity relationship (SAR) studies demonstrate that moving from a directly N-linked phenyl ring to an N-ethyl-phenoxy linker fundamentally alters the vector, conformational freedom, and hydrogen-bonding capacity of the side chain [1]. Furthermore, the presence and position of the trifluoromethyl group on the terminal aromatic ring profoundly influences target engagement: in the HIV-1 integrase series, electron-withdrawing substituents on the N-phenyl ring were essential for sub-micromolar inhibition, while unsubstituted analogs showed markedly reduced potency [2]. In the S1P receptor modulator patent literature, even minor alterations to the substitution pattern of the terminal aryl group shifted functional activity between agonism and antagonism at S1P₁ and S1P₃ [3]. Consequently, generic replacement of CAS 1105229-66-0 by a simpler N-aryl-2-oxo-2H-chromene-3-carboxamide (e.g., N-phenyl or N-(3-trifluoromethylphenyl) analogs) risks complete loss of the pharmacological profile conferred by the ethyl-phenoxy linker and its specific m-CF₃ substitution.

Quantitative Differentiation Evidence for 2-Oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide (CAS 1105229-66-0)


Structural Differentiation: N-Ethyl-Phenoxy Linker Confers Conformational Flexibility Absent in Direct N-Aryl Analogs

CAS 1105229-66-0 is distinguished from the dominant N-aryl-2-oxo-2H-chromene-3-carboxamide chemotype by its N-(2-phenoxyethyl) linker. In the Allergan S1P modulator patent (US 9,073,888 B2), all exemplified compounds bear the aryl or heteroaryl group directly on the carboxamide nitrogen; no N-ethyl-phenoxy derivatives are claimed or exemplified [1]. The ethylene spacer introduces two additional rotatable bonds (from 3 to 5 rotatable bonds relative to N-phenyl analogs), increasing conformational sampling while the ether oxygen provides a hydrogen-bond acceptor site not present in direct N-aryl comparators . This topological difference places the terminal m-CF₃-phenyl ring approximately 4–5 Å further from the chromene core than in N-[3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 301196-52-1) .

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Class-Level Evidence: 2-Oxo-2H-Chromene-3-Carboxamide Scaffold Demonstrates Sub-Micromolar HIV-1 Integrase Strand Transfer Inhibition

A series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogs was evaluated for HIV-1 integrase (IN) strand transfer inhibition using a standard kit assay with dolutegravir as the reference inhibitor. Six molecules (compounds 13h, 13i, 13l, 13p–13r) achieved IC₅₀ values below 1.7 µM, confirming that the chromene-3-carboxamide motif is crucial for enzymatic activity [1]. While CAS 1105229-66-0 was not among the compounds tested in this specific study, the presence of the identical 2-oxo-2H-chromene-3-carboxamide pharmacophore supports class-level conservation of the metal-chelating and active-site binding interactions identified by molecular docking [1]. Importantly, the N-substituent was found to modulate potency; electron-withdrawing groups were associated with enhanced inhibition, suggesting that the m-CF₃ substituent in CAS 1105229-66-0 could contribute favorably if evaluated in the same assay system [1].

HIV Integrase Inhibition Antiviral Research Enzyme Inhibition

Class-Level Evidence: 2H-Chromene-3-Carboxamides Exhibit Selective hMAO-B Inhibition with Low Micromolar Potency

A series of 2H-chromene-3-carboxamide derivatives (4a–4t) was synthesized and evaluated as human monoamine oxidase A and B (hMAO-A and hMAO-B) inhibitors. Compound 4d demonstrated an IC₅₀ of 0.93 µM against hMAO-B, representing an 8.4-fold improvement over the positive control iproniazid (IC₅₀ = 7.80 µM), and achieved 64.5-fold selectivity for MAO-B over MAO-A [1]. Molecular docking revealed that the conserved active-site cysteine residue CYSA 172 forms a critical hydrogen bond with the ligand, suggesting a conserved binding mode across the chemotype [1]. While compound 4d bears an N-(3,4-dimethoxyphenethyl) substituent rather than the N-(2-(3-CF₃-phenoxy)ethyl) group of CAS 1105229-66-0, both compounds share the 2H-chromene-3-carboxamide core and an ethyl-linked aromatic terminal group. The CF₃ substituent in CAS 1105229-66-0 may further enhance metabolic stability relative to the methoxy groups in 4d [2].

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Class-Level Evidence: Selective Anti-H. pylori Activity with Low Cytotoxicity in the 2-Oxo-2H-Chromene-3-Carboxamide Series

Chimenti et al. evaluated a series of 2-oxo-2H-chromene-3-carboxamide derivatives for antibacterial activity. Compounds exhibited potent and selective inhibition of H. pylori growth, including metronidazole-resistant strains, with MIC values ranging from 0.0039 to 16 µg/mL, while showing little or no activity against other Gram-positive and Gram-negative bacteria or pathogenic fungi [1]. Cytotoxicity screening via Trypan blue dye exclusion assay demonstrated that several active analogs induced only low cytotoxic effects on mammalian cells, indicating a favorable selectivity window [1]. The SAR established that the nature of the N-substituent on the 3-carboxamide directly modulates both anti-H. pylori potency and antibacterial selectivity [2]. CAS 1105229-66-0, bearing the N-(2-(3-CF₃-phenoxy)ethyl) substituent, represents a topological variant not explored in the published series and may probe complementary binding interactions within the H. pylori target.

Antibacterial Helicobacter pylori Drug Resistance

Physicochemical Differentiation: Predicted Lipophilicity Window of CAS 1105229-66-0 Relative to Direct N-Aryl Analogs

The N-ethyl-phenoxy linker and m-CF₃ substitution in CAS 1105229-66-0 (MW = 377.3, C₁₉H₁₄F₃NO₄) are predicted to confer a cLogP in the range of 3.5–4.0, compared to a cLogP of approximately 3.0–3.3 for the directly linked N-[3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 301196-52-1, MW = 333.26) . Both compounds fall within Lipinski's rule-of-five space (MW < 500; cLogP < 5; HBD ≤ 1; HBA ≤ 5), but the higher lipophilicity and molecular weight of CAS 1105229-66-0 may result in enhanced membrane permeability at the potential cost of increased metabolic liability relative to the simpler N-aryl analog [1]. The ether oxygen in the linker provides an additional hydrogen-bond acceptor (total HBA = 5 vs. 4 for the N-aryl comparator), which may influence solubility and target binding thermodynamics .

Drug-Likeness Lipophilicity ADME Prediction

Recommended Research Application Scenarios for 2-Oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide (CAS 1105229-66-0)


HIV-1 Integrase Inhibitor Screening and Antiviral Lead Discovery

Based on the demonstrated sub-1.7 µM HIV-1 integrase strand transfer inhibition achieved by close structural analogs within the 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide class [1], CAS 1105229-66-0 is a rational inclusion in antiviral screening decks. Its structurally differentiated N-ethyl-phenoxy linker with m-CF₃ substitution may probe integrase binding interactions not accessible to the directly N-aryl series previously evaluated. Researchers should benchmark activity against dolutegravir as a positive control and compare results with N-[3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 301196-52-1) to deconvolute linker-specific effects [1].

Monoamine Oxidase B (MAO-B) Inhibitor Profiling for Neurodegenerative Disease

The 2H-chromene-3-carboxamide scaffold has produced selective hMAO-B inhibitors such as compound 4d (IC₅₀ = 0.93 µM; 64.5-fold selectivity over MAO-A) [2]. CAS 1105229-66-0 can be deployed in MAO-A/MAO-B fluorometric enzyme assays to determine whether the N-(2-(3-CF₃-phenoxy)ethyl) substituent maintains or improves upon the MAO-B selectivity and potency observed for the N-ethyl-linked aromatic series. The trifluoromethyl group is expected to confer metabolic stability advantages over the methoxy substituents in compound 4d [3], making CAS 1105229-66-0 a candidate for further pharmacokinetic profiling if enzyme inhibition is confirmed.

Anti-Helicobacter pylori Drug Discovery Targeting Metronidazole-Resistant Strains

The 2-oxo-2H-chromene-3-carboxamide class has demonstrated potent and selective anti-H. pylori activity with MIC values as low as 0.0039 µg/mL, including activity against metronidazole-resistant clinical isolates, while sparing other Gram-positive and Gram-negative commensals [4]. CAS 1105229-66-0 should be prioritized for MIC determination against H. pylori strain panels (including resistant isolates) alongside cytotoxicity assessment in mammalian cell lines. Its structural divergence from the N-aryl analogs previously explored by Chimenti et al. [5] may uncover improved potency or an expanded resistance profile.

Chemical Biology Probe Development for Sphingosine-1-Phosphate (S1P) Receptor Pharmacology

The Allergan patent family (US 9,073,888 B2) establishes 2-oxo-2H-chromene-3-carboxamides as modulators of S1P receptors, with distinct substitution patterns driving agonist vs. antagonist functional activity at S1P₁ and S1P₃ [6]. Although CAS 1105229-66-0 is not explicitly claimed in this patent, its N-ethyl-phenoxy linker topology places it outside the patent's Markush structure, potentially offering freedom-to-operate advantages. Screening in S1P₁, S1P₃, and S1P₅ receptor assays (e.g., β-arrestin recruitment or cAMP modulation) would determine whether the ethyl-phenoxy linker confers a novel pharmacological profile relative to the N-aryl series [6].

Quote Request

Request a Quote for 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.